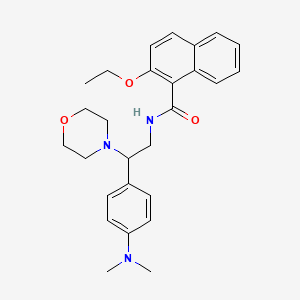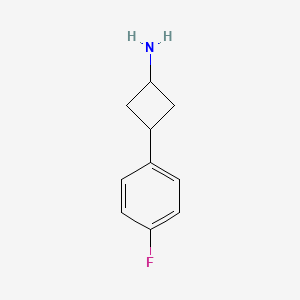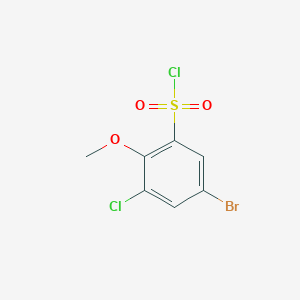
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a phenyl group (a six-membered carbon ring), among other functional groups . It’s worth noting that dimethylamino groups and morpholine rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrimidine and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The dimethylamino and morpholine groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Neurokinin-1 Receptor Antagonism for Emesis and Depression
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea demonstrates high affinity and effectiveness as a neurokinin-1 (NK1) receptor antagonist. It shows promise in preclinical tests relevant to clinical efficacy in managing emesis and depression, highlighting its potential therapeutic applications in these conditions (Harrison et al., 2001).
Antimicrobial and Antitubercular Activities
Research into pyrimidine derivatives, including structures similar to 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea, has shown these compounds possess significant antimicrobial and antitubercular activities. This underscores the potential for developing new antibacterial and antituberculosis drugs based on such molecular frameworks (Chandrashekaraiah et al., 2014; Majithiya & Bheshdadia, 2022).
Parkinson's Disease Treatment via A2A Adenosine Receptor Antagonism
Compounds structurally related to 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea, specifically those targeting the A2A adenosine receptor, have been investigated for their therapeutic potential in treating Parkinson's disease. These studies focus on optimizing solubility and oral efficacy to improve treatment outcomes (Zhang et al., 2008).
Material Science Applications
In material sciences, derivatives of pyrimidine, including those similar to 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea, have been explored for their utility in creating aromatic polymers. These polymers exhibit significant stability and solubility characteristics, making them suitable for various applications in the field (Lin et al., 1990).
Bioluminescence Imaging
Alterations to the dimethylamino group in compounds akin to 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea have led to the development of analogs with improved quantum yield for red-light-emitting bioluminescence. This advancement is significant for enhancing in vivo bioluminescence imaging techniques, offering a pathway to better visualize biological processes (Kiyama et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-14(20-17(24)19-13-6-4-3-5-7-13)12-18-16(21-15)23-8-10-25-11-9-23/h3-7,12H,8-11H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSRSUYWUAYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)
![N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide](/img/structure/B2941972.png)


![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole](/img/structure/B2941975.png)
![1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2941977.png)

![N-(3-methylbutyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2941980.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2941981.png)
![5-chloro-N-{5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2941983.png)

